molecular formula C21H26N6O2 B2667854 2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide CAS No. 1251666-30-4

2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide

Cat. No.: B2667854
CAS No.: 1251666-30-4
M. Wt: 394.479
InChI Key: IWKJUWHGKLMYFH-UHFFFAOYSA-N
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Description

2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives, aldehydes, and amines, under conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazolopyrimidine core is crucial for its binding affinity and specificity .

Properties

IUPAC Name

2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-2-16-8-7-9-17(14-16)22-19(28)15-27-21(29)26-13-10-18(23-20(26)24-27)25-11-5-3-4-6-12-25/h7-10,13-14H,2-6,11-12,15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJUWHGKLMYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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